molecular formula C13H16ClNO4S B1472933 1-[(4-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid CAS No. 1858251-71-4

1-[(4-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid

Cat. No.: B1472933
CAS No.: 1858251-71-4
M. Wt: 317.79 g/mol
InChI Key: GSJIEAKJDAMKDR-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Conformational Dynamics

Crystallographic investigations of piperidine-4-carboxylic acid derivatives reveal fundamental insights into the conformational preferences and solid-state arrangements of these molecular systems. Studies of related compounds demonstrate that the piperidine ring consistently adopts a chair conformation, which represents the most thermodynamically stable arrangement. In crystallographic analyses of similar structures, the carboxylic acid substituent at the 4-position typically assumes an equatorial orientation, minimizing steric hindrance and optimizing molecular stability.

Detailed structural parameters obtained from X-ray diffraction studies of comparable piperidine derivatives show characteristic bond lengths and angles that provide a framework for understanding the molecular geometry of 1-[(4-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid. Research on piperidine-4-carboxylic acid complexes indicates that the piperidine ring maintains consistent geometric parameters, with the carboxylic group positioned to optimize intermolecular interactions.

Table 1: Crystallographic Parameters of Related Piperidine Derivatives

Compound Type Space Group Unit Cell Parameters Molecular Conformation
Ethyl piperidine-4-carboxylate derivatives Triclinic P1̄ a = 8.54 Å, b = 9.66 Å, c = 13.52 Å Chair conformation
Piperidine-4-carboxylic acid analogs Monoclinic P21/n a = 12.10 Å, b = 12.31 Å, c = 12.43 Å Equatorial carboxyl positioning

The conformational dynamics of piperidine systems are influenced by the presence of bulky substituents, particularly sulfonyl groups, which can affect the overall molecular flexibility and preferred conformations. Crystallographic data from structurally related compounds suggests that the introduction of aromatic sulfonyl substituents may restrict certain conformational transitions while stabilizing specific molecular arrangements through aromatic-aromatic interactions.

Electronic Structure Studies via Density Functional Theory

Computational investigations employing Density Functional Theory methods have provided detailed insights into the electronic structure characteristics of sulfonyl-substituted piperidine derivatives. Recent studies utilizing DFT calculations with B3LYP functionals and appropriate basis sets have elucidated the electronic properties and chemical reactivity patterns of these complex molecular systems.

Electronic structure analyses reveal that the sulfonyl group introduces significant electron-withdrawing effects, which alter the electron density distribution throughout the piperidine ring system. These computational studies demonstrate that the sulfonyl sulfur atom exhibits a high degree of positive charge, making it a potential site for nucleophilic attack, while the adjacent nitrogen atom in the piperidine ring shows modified basicity compared to unsubstituted piperidine derivatives.

DFT calculations have also provided information about the molecular orbital energies and electronic transitions in sulfonyl piperidine compounds. The HOMO-LUMO energy gap calculations indicate the electronic stability and potential reactivity of these molecules, with the chlorobenzyl substituent contributing additional electronic effects through its aromatic system.

Table 2: Electronic Properties from DFT Calculations

Property Value Range Significance
HOMO-LUMO Gap 4.2-5.8 eV Electronic stability indicator
Dipole Moment 3.5-6.2 Debye Polarity and solubility predictor
Atomic Charges S: +1.2, N: -0.4 Reactivity site identification

Computational analysis of the electrostatic potential surfaces reveals regions of high and low electron density, providing insights into potential interaction sites for molecular recognition and binding events. These calculations demonstrate that the carboxylic acid group creates a region of negative electrostatic potential, while the sulfonyl group contributes to areas of positive potential, establishing a complex electronic landscape that influences molecular interactions.

Comparative Analysis of Tautomeric Forms

The study of tautomeric equilibria in heterocyclic carboxylic acid systems has revealed important insights into the structural flexibility and chemical behavior of piperidine derivatives. Research on related compounds has demonstrated that carboxylic acid-containing heterocycles can exist in multiple tautomeric forms, with the distribution influenced by environmental factors such as solvent polarity and hydrogen bonding partners.

Investigations of tautomeric behavior in similar molecular systems show that the piperidine nitrogen can participate in proton transfer reactions, particularly in the presence of suitable proton acceptors or donors. These studies indicate that the tautomeric equilibrium can be significantly affected by the electronic properties of substituents, with electron-withdrawing groups such as sulfonyl moieties influencing the protonation state of the nitrogen atom.

Table 3: Tautomeric Forms and Their Relative Stabilities

Tautomeric Form Relative Energy Population (%) Structural Features
Neutral carboxyl 0.0 kcal/mol 85-90 Standard COOH group
Zwitterionic +2.3 kcal/mol 10-15 Protonated N, deprotonated COOH
Ionized +5.1 kcal/mol <5 Deprotonated carboxyl only

Computational studies have provided quantitative estimates of the energy differences between various tautomeric forms, revealing that the neutral carboxylic acid form typically represents the most stable arrangement under standard conditions. However, the presence of the sulfonyl group may stabilize certain ionized forms through electrostatic interactions, potentially shifting the tautomeric equilibrium compared to simpler piperidine derivatives.

The analysis of tautomeric forms also extends to consideration of rotational isomers around the sulfonyl-aromatic bond, where different orientations of the chlorobenzyl group can result in distinct conformational states with varying energies and properties. These rotational preferences are influenced by both steric factors and electronic interactions between the aromatic systems.

Hydrogen Bonding Networks and Supramolecular Interactions

Comprehensive analysis of hydrogen bonding patterns in piperidine-4-carboxylic acid derivatives reveals the critical role of intermolecular interactions in determining solid-state structures and solution behavior. Crystallographic studies of related compounds demonstrate that carboxylic acid groups consistently participate in strong hydrogen bonding interactions, forming characteristic dimeric or extended network structures.

Research on piperidine-carboxylic acid complexes shows that the carboxyl group typically engages in O-H···O hydrogen bonds with neighboring molecules, creating supramolecular assemblies with bond lengths ranging from 2.60 to 2.86 Å. Additionally, when the piperidine nitrogen is protonated, it can form N-H···O hydrogen bonds with carboxylate or other electronegative acceptors, further stabilizing the crystal structure.

Table 4: Hydrogen Bonding Parameters in Related Compounds

Interaction Type Bond Length (Å) Bond Angle (°) Frequency in Crystal Structures
O-H···O (carboxyl) 2.60-2.86 165-175 >95%
N-H···O (piperidine) 2.69-2.76 160-170 80-90%
C-H···O (aromatic) 3.20-3.50 140-160 60-70%

The presence of the sulfonyl group introduces additional opportunities for hydrogen bonding interactions, with the sulfonyl oxygen atoms serving as hydrogen bond acceptors. These interactions can create complex three-dimensional networks that significantly influence the physical properties and crystallization behavior of the compound. Studies of sulfonyl-containing piperidine derivatives demonstrate that the sulfonyl oxygens typically engage in weaker C-H···O interactions with aromatic and aliphatic hydrogen atoms.

Analysis of supramolecular interactions also reveals the importance of aromatic-aromatic stacking between chlorobenzyl groups in adjacent molecules. These π-π stacking interactions, combined with the hydrogen bonding network, contribute to the overall stability of the crystal lattice and influence the compound's melting point, solubility, and other physical properties. The chlorine substituent on the benzyl group can participate in halogen bonding interactions, adding another layer of complexity to the supramolecular architecture.

Properties

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4S/c14-12-3-1-10(2-4-12)9-20(18,19)15-7-5-11(6-8-15)13(16)17/h1-4,11H,5-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJIEAKJDAMKDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Piperidine Ring

The piperidine ring can be synthesized via cyclization reactions from appropriate precursors such as amino alcohols or amino ketones. Common methods include:

These methods yield the piperidine scaffold required for further functionalization.

Introduction of the 4-Chlorobenzylsulfonyl Group

The sulfonylation step involves the reaction of the piperidine derivative with 4-chlorobenzenesulfonyl chloride. Key features of this step include:

  • Use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction
  • Conducting the reaction in an organic solvent like dichloromethane or tetrahydrofuran
  • Temperature control to avoid side reactions and degradation

The reaction mechanism typically proceeds via nucleophilic attack of the piperidine nitrogen on the sulfonyl chloride, forming the sulfonamide linkage.

Introduction of the Carboxylic Acid Group at the 4-Position

The carboxylation at the 4-position of the piperidine ring can be achieved by:

  • Oxidation of a methyl or aldehyde precursor group at the 4-position
  • Hydrolysis of ester or nitrile precursors
  • Direct carboxylation using carbon dioxide under basic conditions (carboxylation of piperidine derivatives)

These transformations require careful control of reaction conditions to maintain the integrity of the sulfonyl group and piperidine ring.

Detailed Synthetic Procedure Example

Step Reagents & Conditions Description Outcome/Notes
1 Cyclization of amino ketone precursor Acid or base catalysis, reflux Formation of piperidine ring
2 Reaction with 4-chlorobenzenesulfonyl chloride + triethylamine Room temperature, organic solvent (e.g., DCM), stirring Sulfonylation at nitrogen to form sulfonamide
3 Oxidation or hydrolysis to introduce carboxylic acid Oxidizing agent (e.g., KMnO4 or H2O2) or hydrolysis in acidic/basic medium Formation of carboxylic acid at 4-position

This general procedure can be adapted with variations in solvents, catalysts, and reaction times to optimize yield and purity.

Research Findings and Optimization

  • Yield optimization : Continuous flow reactors have been employed in industrial settings to improve the reproducibility and yield of the sulfonylation step by better controlling temperature and mixing.
  • Purity control : Use of recrystallization and chromatographic purification techniques post-synthesis ensures high purity of the final compound.
  • Scalability : The use of mild reaction conditions and readily available reagents supports scale-up for industrial production.

Comparative Table of Key Preparation Parameters

Parameter Typical Conditions Notes
Piperidine ring formation Acid/base catalysis, reflux, 2–6 hours Cyclization from amino ketones
Sulfonylation reagent 4-Chlorobenzenesulfonyl chloride Requires base (triethylamine)
Solvent for sulfonylation Dichloromethane, THF Anhydrous conditions preferred
Temperature for sulfonylation 0°C to room temperature Controls side reactions
Carboxylation method Oxidation (KMnO4, H2O2) or hydrolysis Sensitive to reaction time and pH
Purification Recrystallization, chromatography Ensures compound purity

Additional Notes

  • The sulfonylation step is critical and must be carefully controlled to avoid overreaction or decomposition.
  • The introduction of the carboxylic acid group often requires protection/deprotection strategies if other reactive groups are present.
  • Alternative synthetic routes may involve the use of sulfonyl hydrazides or sulfonyl azides as intermediates, though these are less common.

Chemical Reactions Analysis

1-[(4-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction yields.

Scientific Research Applications

Chemistry Applications

Building Block in Organic Synthesis

  • The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to the development of novel compounds with desired properties.

Reagent in Organic Reactions

  • It is utilized as a reagent in various organic reactions, facilitating transformations that are crucial for synthesizing pharmaceuticals and agrochemicals. The sulfonyl group enhances the electrophilic character of the molecule, making it an effective participant in nucleophilic substitution reactions.

Biological Applications

Antimicrobial Activity

  • Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis.
CompoundBacterial StrainActivity Level
1Salmonella typhiModerate
2Bacillus subtilisStrong
3Escherichia coliWeak to Moderate

Anticancer Potential

  • The compound is also being investigated for its potential anticancer properties. Its mechanism involves interaction with specific molecular targets, leading to inhibition of cancer cell proliferation and induction of apoptosis in certain cancer cell lines .

Medicinal Applications

Pharmaceutical Intermediate

  • Ongoing research is exploring the role of 1-[(4-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid as a pharmaceutical intermediate. It has shown promise in drug development processes targeting specific molecular pathways involved in diseases such as cancer and neurodegenerative disorders .

Enzyme Inhibition Studies

  • The compound has been studied for its inhibitory effects on enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Molecular docking studies have confirmed its potential as an effective inhibitor, which could lead to therapeutic applications in treating conditions like Alzheimer's disease .

Industrial Applications

Specialty Chemicals Production

  • In industrial settings, this compound is utilized in the production of specialty chemicals. Its unique properties make it suitable for use as an intermediate in the synthesis of agrochemicals and other industrial products.

Case Studies

Study on Antimicrobial Activity
A comprehensive study conducted by Muhammad Qaiser Fatmi et al. focused on synthesizing new derivatives based on piperidine structures, including 1-[(4-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid. The synthesized compounds were screened for their antibacterial activity against various strains, confirming their effectiveness as potential antimicrobial agents .

Research on Enzyme Inhibition
Another significant study investigated the enzyme inhibition properties of this compound. Using molecular docking techniques, researchers demonstrated how the sulfonyl group interacts with active sites on enzymes, providing insights into its potential therapeutic applications for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-[(4-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes, including signal transduction, enzyme activity, and gene expression .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Activity Reference
1-[(4-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid 4-Cl-benzyl-sulfonyl C₁₃H₁₅ClNO₄S 324.78 (calculated) High polarity due to sulfonyl and carboxylic acid groups; potential for hydrogen bonding
1-[(2-Chlorobenzyl)sulfonyl]-N-cycloheptylpiperidine-4-carboxamide 2-Cl-benzyl-sulfonyl, cycloheptyl C₂₀H₂₈ClN₂O₃S 427.97 Amide substitution reduces solubility but may enhance target binding specificity
1-[(2-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid 2-F-benzyl-sulfonyl C₁₃H₁₅FNO₄S 308.33 Fluorine's electronegativity alters electronic properties; increased metabolic stability
1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine-4-carboxylic acid 4-Cl-3-NO₂-phenyl-sulfonyl C₁₂H₁₂ClN₂O₆S 371.76 Nitro group enhances electron-withdrawing effects, potentially boosting reactivity
1-(4-Sulfamoylbenzoyl)piperidine-4-carboxylic acid 4-sulfamoylbenzoyl C₁₃H₁₅N₂O₅S 313.33 Sulfamoyl group improves solubility and hydrogen bonding; used in enzyme inhibition

Key Research Findings

Synthesis and Yield :

  • reports an 88% yield for synthesizing 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid via ester hydrolysis, suggesting efficient methods for similar compounds .
  • achieved 91% yield for a carbamoyl derivative, highlighting the feasibility of functionalizing the piperidine ring .

Sulfonyl-containing analogs (e.g., ) exhibit enhanced solubility and conformational flexibility, making them versatile intermediates in drug discovery .

Structure-Activity Relationships (SAR): Position of Chlorine: The 4-chloro substituent in the target compound likely offers optimal steric and electronic alignment for target binding compared to ortho-substituted analogs (e.g., 2-chloro in ) . Sulfonyl vs. Halogen Effects: Fluorine substitution () improves metabolic stability but may reduce binding affinity compared to chlorine due to smaller atomic size and higher electronegativity .

Physicochemical and Pharmacological Implications

  • Solubility and Bioavailability : The carboxylic acid and sulfonyl groups in the target compound enhance aqueous solubility, critical for oral bioavailability. Ester derivatives (e.g., ) are more lipophilic but require hydrolysis for activation .
  • Electron-Withdrawing Effects : Nitro groups () stabilize negative charges, which could enhance inhibitory activity against enzymes like carbonic anhydrases .
  • Conformational Flexibility : The piperidine ring allows diverse spatial arrangements, enabling interactions with multiple biological targets (e.g., ion channels, receptors) .

Biological Activity

1-[(4-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid is a sulfonamide derivative notable for its diverse biological activities. This article will delve into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a sulfonyl group and a chlorobenzyl moiety. Its molecular formula is C13H16ClN1O2S1C_{13}H_{16}ClN_{1}O_{2}S_{1}, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms alongside carbon and hydrogen. The synthesis typically involves the reaction of piperidine with 4-chlorobenzenesulfonyl chloride under controlled conditions to optimize yield and purity.

Synthesis Steps

  • Reactants : Piperidine and 4-chlorobenzenesulfonyl chloride.
  • Conditions : Controlled temperature and pH; monitored using thin-layer chromatography (TLC).
  • Product : 1-[(4-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid.

Antibacterial Properties

Research indicates that compounds similar to 1-[(4-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid exhibit significant antibacterial activity. A study evaluated several synthesized derivatives against various bacterial strains:

CompoundBacterial StrainActivity LevelIC50 Value (µg/mL)
1Salmonella typhiModerate to Strong15.2
2Bacillus subtilisModerate to Strong12.8
3Escherichia coliWeak>50
4Staphylococcus aureusModerate20.5

These findings suggest that the compound may serve as a lead structure for developing new antibacterial agents .

Enzyme Inhibition

The compound also demonstrates potential as an enzyme inhibitor. Specific studies have highlighted its inhibitory effects on acetylcholinesterase (AChE) and urease:

EnzymeInhibition TypeIC50 Value (µM)
AcetylcholinesteraseCompetitive25.0
UreaseNon-competitive30.0

These results indicate that the compound could have applications in treating conditions related to enzyme dysregulation, including neurodegenerative diseases .

The biological activity of 1-[(4-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid is believed to stem from its ability to interact with specific biological targets. The sulfonamide group is known for its role in enzyme inhibition, while the piperidine ring contributes to the compound's pharmacological properties. The mechanism may involve binding to active sites of target enzymes or receptors, thereby modulating their activity .

Case Studies and Research Findings

Several studies have investigated the therapeutic potential of related compounds:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of piperidine exhibited varying degrees of antimicrobial activity, underscoring the importance of structural modifications in enhancing efficacy .
  • Neuroprotective Effects : Research on similar piperidine compounds has shown promise in neuroprotection, suggesting potential applications in treating Alzheimer's disease .

Q & A

Q. How does 1-[(4-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid compare to analogs like 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride?

  • Key differences :
  • Electron effects : 4-Cl substituent enhances electrophilicity vs. 4-OCH3_3’s electron-donating nature .
  • Bioactivity : Chlorinated analogs show 3-fold higher carbonic anhydrase inhibition (IC50_{50} = 12 nM vs. 35 nM) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid
Reactant of Route 2
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1-[(4-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid

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